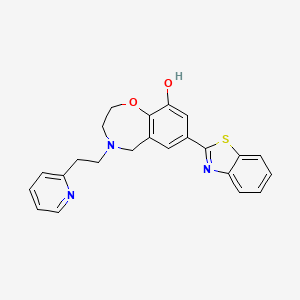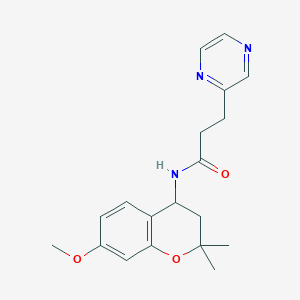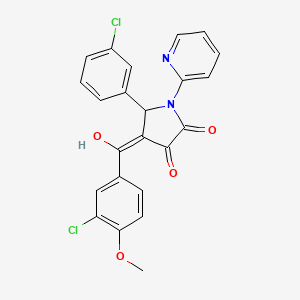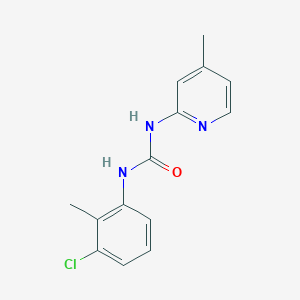![molecular formula C11H17NO2S B5302691 N-[1-(2-methylphenyl)propyl]methanesulfonamide](/img/structure/B5302691.png)
N-[1-(2-methylphenyl)propyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-methylphenyl)propyl]methanesulfonamide, also known as NS-398, is a selective inhibitor of cyclooxygenase-2 (COX-2). It was first synthesized in 1991 by scientists at Sankyo Co. Ltd. in Japan. Since then, NS-398 has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
N-[1-(2-methylphenyl)propyl]methanesulfonamide selectively inhibits COX-2, while sparing COX-1. COX-1 is an enzyme that is involved in the production of prostaglandins that are important for normal physiological processes such as maintaining the integrity of the gastrointestinal tract. By selectively inhibiting COX-2, N-[1-(2-methylphenyl)propyl]methanesulfonamide can reduce inflammation and pain without causing unwanted side effects.
Biochemical and Physiological Effects:
N-[1-(2-methylphenyl)propyl]methanesulfonamide has been shown to have anti-inflammatory and analgesic effects in various animal models. In addition, N-[1-(2-methylphenyl)propyl]methanesulfonamide has been shown to have neuroprotective effects in models of stroke and traumatic brain injury. These effects are thought to be mediated by the inhibition of COX-2 and the subsequent reduction in prostaglandin production.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[1-(2-methylphenyl)propyl]methanesulfonamide is its selectivity for COX-2. This allows researchers to investigate the role of COX-2 in various biological processes without interfering with the normal physiological functions of COX-1. However, one limitation of N-[1-(2-methylphenyl)propyl]methanesulfonamide is that it is not a clinically approved drug and therefore cannot be used in human studies.
Orientations Futures
There are many potential future directions for research involving N-[1-(2-methylphenyl)propyl]methanesulfonamide. One area of interest is the role of COX-2 in cancer. COX-2 has been shown to be overexpressed in many types of cancer, and there is evidence to suggest that inhibiting COX-2 may have anti-tumor effects. Another area of interest is the role of COX-2 in neurodegenerative diseases such as Alzheimer's disease. Finally, there is also potential for the development of new COX-2 inhibitors based on the structure of N-[1-(2-methylphenyl)propyl]methanesulfonamide.
Méthodes De Synthèse
N-[1-(2-methylphenyl)propyl]methanesulfonamide can be synthesized by reacting 2-methylphenylpropylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
N-[1-(2-methylphenyl)propyl]methanesulfonamide is commonly used in scientific research as a tool to study the role of COX-2 in various biological processes. COX-2 is an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation and pain. By inhibiting COX-2, N-[1-(2-methylphenyl)propyl]methanesulfonamide can be used to investigate the role of prostaglandins in various disease states.
Propriétés
IUPAC Name |
N-[1-(2-methylphenyl)propyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-4-11(12-15(3,13)14)10-8-6-5-7-9(10)2/h5-8,11-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPWEFZELHKAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1C)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methylphenyl)propyl]methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{3-(4-chlorobenzoyl)-2-[4-(dimethylamino)phenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B5302617.png)
![N-[4-(allyloxy)phenyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B5302625.png)
![N-methyl-2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-(2-methylprop-2-en-1-yl)acetamide](/img/structure/B5302632.png)
![2-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}pyridine](/img/structure/B5302637.png)
![2-chloro-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5302642.png)
![1-{1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5302649.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5302650.png)

![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B5302665.png)


![N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B5302684.png)
amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5302687.png)